

# Unveiling the Solid State: A Technical Guide to Fluticasone Furoate Crystal Structure Analysis

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## Compound of Interest

Compound Name: Fluticasone Furoate

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This technical guide provides a comprehensive analysis of the crystal structure of **Fluticasone Furoate**, a synthetic corticosteroid widely used in the management of allergic rhinitis and asthma. Understanding the solid-state properties of this active pharmaceutical ingredient (API) is critical for ensuring consistent product quality, bioavailability, and stability. This document delves into the crystallographic data, experimental methodologies for structure determination and polymorphism screening, and the molecular interactions that govern its therapeutic action.

## Crystallographic and Polymorphic Data of Fluticasone Furoate

**Fluticasone Furoate** is known to exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph can exhibit distinct physicochemical properties. Recent advancements in analytical techniques, particularly Microcrystal Electron Diffraction (MicroED), have enabled the determination of the three-dimensional structure of the unsolvated form of **Fluticasone Furoate**, which was previously unavailable.<sup>[1][2]</sup> This section summarizes the key crystallographic and polymorphic data.

## Crystal Structure of Unsolvated Fluticasone Furoate

The unsolvated crystal structure of **Fluticasone Furoate** was determined by MicroED, bypassing the crystal size limitations of traditional single-crystal X-ray diffraction (SC-XRD).<sup>[1][2]</sup>

Table 1: Key Crystallographic Interaction Data for Unsolvated **Fluticasone Furoate**

Interaction Type	Atoms Involved	Distance (Å)
Hydrogen Bond	O2–H···O1	2.71

Data sourced from MicroED structural analysis. In this structure, molecules are tightly packed via a repetitive hydrogen bond between the 11 $\beta$ -hydroxy group (O2) and the 3-keto group (O1) along the b-axis.[\[1\]](#)[\[2\]](#)

## Known Polymorphic Forms of Fluticasone Furoate

Several polymorphic forms and solvates of **Fluticasone Furoate** have been identified and characterized, primarily through Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FT-IR), and Thermogravimetric Analysis (TGA).

Table 2: Powder X-ray Diffraction (PXRD) Data for Selected **Fluticasone Furoate** Polymorphs

Polymorphic Form	Characteristic Peaks ( $2\theta \pm 0.2^\circ$ )
Form A (THF Solvate)	9.5, 10.9, 17.3, 17.8, 19.7 <a href="#">[3]</a>
Form 4	9.6, 12.4, 14.5, 14.7, 21.6 <a href="#">[3]</a>
Form 5	13.7, 16.0, 20.2, 22.2, 23.1 <a href="#">[3]</a>
Form L	18.0, 18.4, 19.0, 22.2, 24.8 <a href="#">[4]</a> <a href="#">[5]</a>
Form N	10.7, 12.4, 24.5, 24.7 <a href="#">[4]</a> <a href="#">[5]</a>
Form P	14.1, 15.1, 15.3, 17.0, 17.4 <a href="#">[5]</a>
Form R	9.5, 10.9, 19.0, 28.7 <a href="#">[6]</a>

Table 3: Spectroscopic and Thermal Analysis Data for **Fluticasone Furoate** Polymorphs

Polymorphic Form	Analytical Technique	Characteristic Data
Form A (THF Solvate)	FT-IR	Peaks at approx. 3379, 1724, 1692, 1668, 1633, 1568, 1303, 1119, 983, 882 $\text{cm}^{-1}$ [3]
Form A (THF Solvate)	TGA	Content of THF approx. 12.7% to 13.2% by weight[3]
Form 4	TGA	Weight loss of up to approx. 0.3% at a temperature range of 25°C to 160°C[3]
Form 5	TGA	Weight loss of less than approx. 0.2% at a temperature of up to 150°C[3]
Form L	TGA	Weight loss of up to approx. 12% at a temperature range of approx. 98°C to 166°C[5]
Form N	TGA	Weight loss of up to approx. 16.7% at a temperature of approx. 25°C to 92°C[5]

Table 4: Unit Cell Parameters for **Fluticasone Furoate** Form F

Parameter	Value
a	30.4305(16) Å
b	7.5234(4) Å
c	14.705(1) Å
$\alpha$	90°
$\beta$	105.587(5)°
$\gamma$	90°
Cell Volume	3242.8(3) Å <sup>3</sup>
Space Group	C 2
Crystal System	Monoclinic

Data obtained from patent literature describing the crystal structure of Form F.[\[4\]](#)

## Experimental Protocols

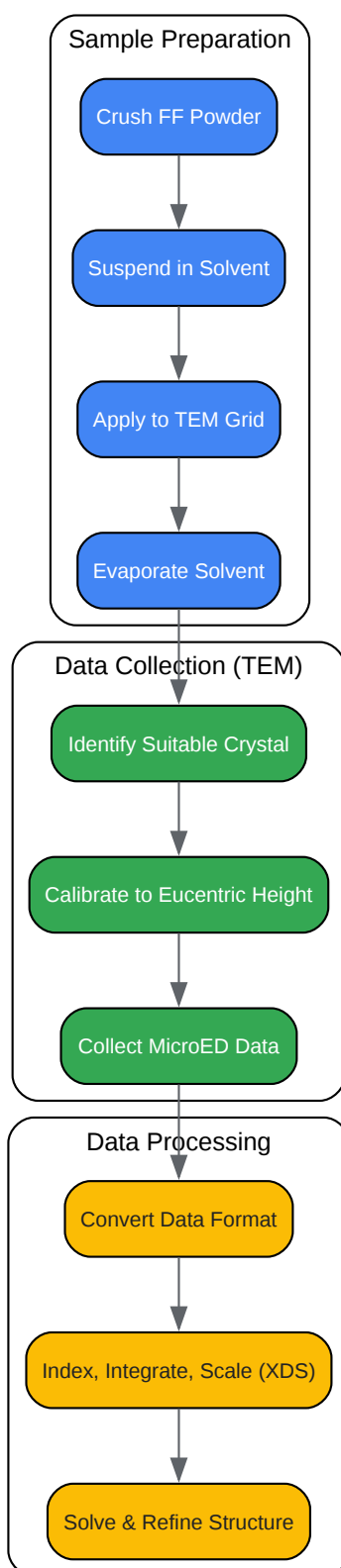
The characterization and identification of **Fluticasone Furoate**'s crystal structures and polymorphs rely on a suite of analytical techniques. This section details the methodologies for key experiments.

### Microcrystal Electron Diffraction (MicroED) for Unsolvated Structure Determination

This protocol outlines the steps for determining the crystal structure of microcrystalline active pharmaceutical ingredients like **Fluticasone Furoate** using MicroED.[\[1\]](#)[\[7\]](#)[\[8\]](#)

- Sample Preparation:
  - Gently crush commercially available **Fluticasone Furoate** powder to obtain microcrystals.
  - Suspend the crushed powder in a suitable solvent (e.g., acetone).

- Apply a small aliquot of the suspension onto a copper grid suitable for transmission electron microscopy (TEM).
- Allow the solvent to evaporate, leaving the microcrystals dispersed on the grid.
- Data Collection:
  - Use a transmission electron microscope operating in diffraction mode.
  - Identify crystals of suitable thickness under imaging mode.
  - Calibrate the selected crystal to its eucentric height.
  - Collect MicroED data using a continuous rotation method.
  - Typical data collection parameters include:
    - Exposure time: 0.5 seconds per frame.[\[1\]](#)[\[8\]](#)
    - Rotation rate: 2° per second.[\[1\]](#)[\[8\]](#)
    - Rotation wedge: 120° (from -60° to +60°).[\[1\]](#)[\[8\]](#)
    - Total dose: ~0.60 e<sup>-</sup>/Å<sup>2</sup>.[\[1\]](#)[\[8\]](#)
- Data Processing:
  - Convert the collected MicroED data from its raw format (e.g., .mrc) to a format suitable for crystallographic software (e.g., .smv).
  - Index, integrate, and scale the diffraction data using software such as XDS.[\[7\]](#)
  - Solve and refine the crystal structure using standard crystallographic software packages.



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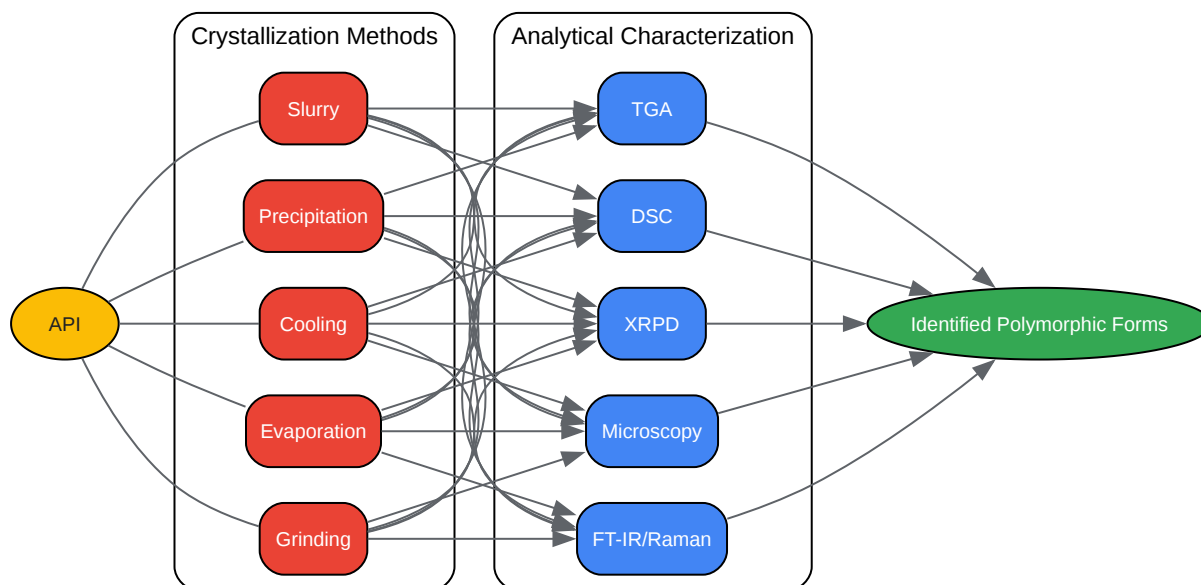
*MicroED Experimental Workflow for **Fluticasone Furoate**.*

## Polymorphism Screening

The goal of a polymorph screen is to recrystallize the API under a wide range of conditions to identify as many crystalline forms as possible.<sup>[9]</sup>

- Crystallization Methods:
  - Evaporation: Dissolve the API in various solvents and allow the solvent to evaporate slowly or quickly.
  - Cooling Crystallization: Dissolve the API in a solvent at an elevated temperature and then cool it at different rates.
  - Anti-solvent Addition (Precipitation): Dissolve the API in a "good" solvent and then add a "poor" solvent (anti-solvent) to induce precipitation.
  - Slurry Experiments: Stir a suspension of the API in different solvents at various temperatures for an extended period to allow for conversion to the most stable form.
  - Grinding: Physically grind the API to induce polymorphic transformations.
- Solvent Selection: A diverse library of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be used.
- Analytical Techniques for Characterization:
  - X-ray Powder Diffraction (XRPD): The primary technique for identifying different crystalline forms based on their unique diffraction patterns.<sup>[10]</sup>
  - Differential Scanning Calorimetry (DSC): To determine melting points, and heats of fusion, and to detect phase transitions.
  - Thermogravimetric Analysis (TGA): To quantify the amount of solvent in solvates and to assess thermal stability.
  - Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: To identify different polymorphic forms based on their vibrational spectra.<sup>[10]</sup>

- Optical Microscopy: For visual inspection of crystal habit and morphology.



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*General Workflow for Polymorphism Screening.*

## Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

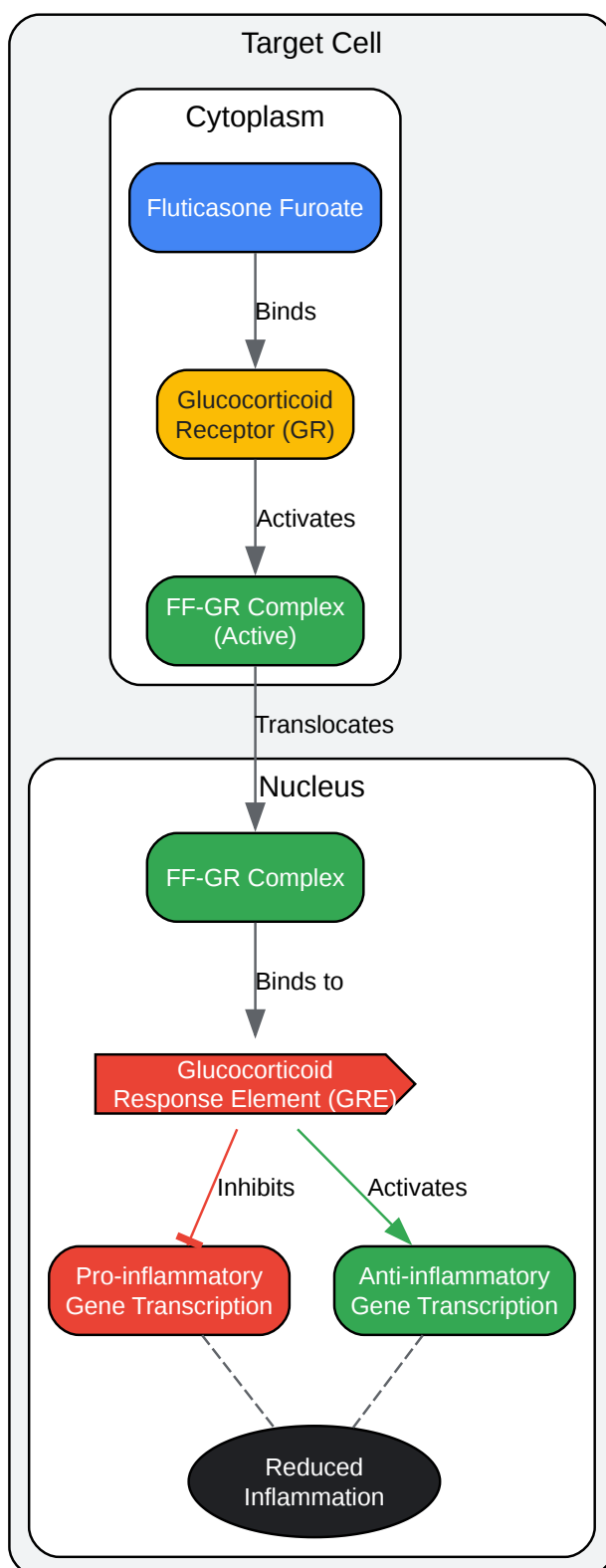
**Fluticasone Furoate** exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).<sup>[11][12]</sup> The binding affinity of **Fluticasone Furoate** to the GR is high, which contributes to its enhanced potency.<sup>[2][7][13]</sup>

Upon administration, **Fluticasone Furoate** diffuses across the cell membrane and binds to the GR in the cytoplasm.<sup>[11][12]</sup> This binding event triggers a conformational change in the receptor, leading to its activation and translocation into the nucleus.<sup>[11][12]</sup> Inside the nucleus, the **Fluticasone Furoate**-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.<sup>[11][12]</sup> This interaction modulates gene transcription, leading to:



- Transrepression: Inhibition of the transcription of pro-inflammatory genes, such as those encoding for cytokines (e.g., interleukins, TNF- $\alpha$ ), chemokines, and adhesion molecules.[11]  
This is a key mechanism for reducing the inflammatory response.
- Transactivation: Upregulation of the transcription of anti-inflammatory genes, such as I $\kappa$ B $\alpha$ , which inhibits the pro-inflammatory NF- $\kappa$ B pathway.[11]

The net effect is a potent and broad anti-inflammatory action, which alleviates the symptoms of allergic rhinitis and asthma.



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*Simplified Signaling Pathway of **Fluticasone Furoate**.*

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